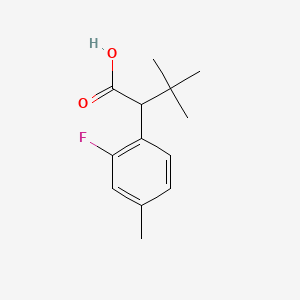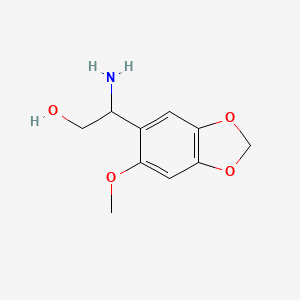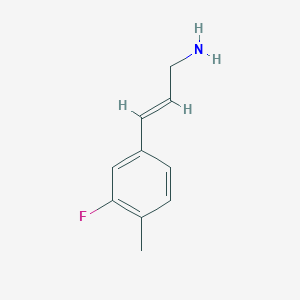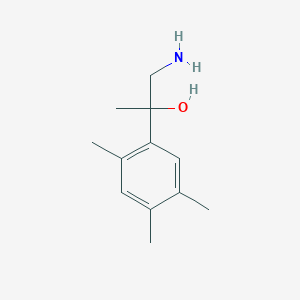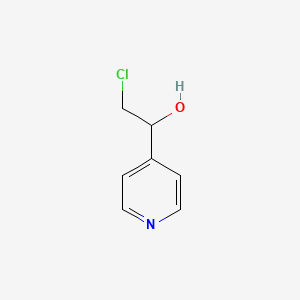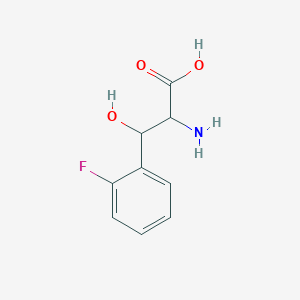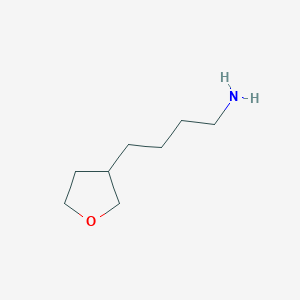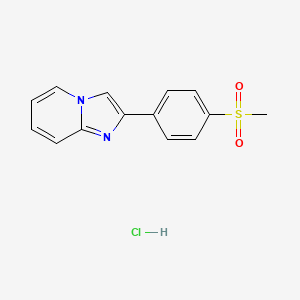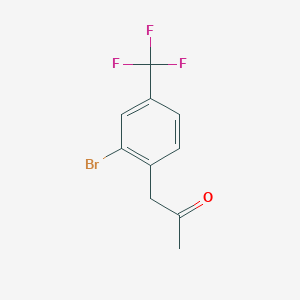
1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(4-(trifluoromethyl)phenyl)propan-2-one. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
- Substituted derivatives (e.g., amines, ethers)
- Carboxylic acids
- Alcohols
Scientific Research Applications
1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s reactivity and ability to form stable intermediates. These functional groups can participate in various biochemical interactions, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)propan-2-one
- 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine
- 2-Bromo-1-(2-trifluoromethylphenyl)-propan-1-one
Uniqueness: 1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c1-6(15)4-7-2-3-8(5-9(7)11)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
AWAKBXCBHOHJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


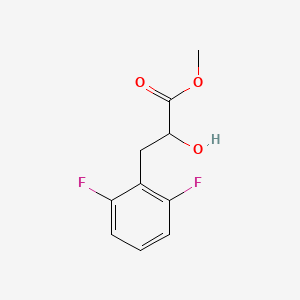
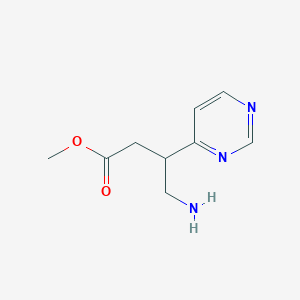
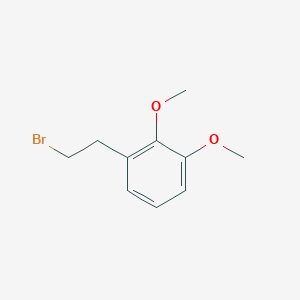
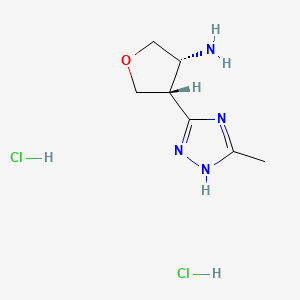
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
